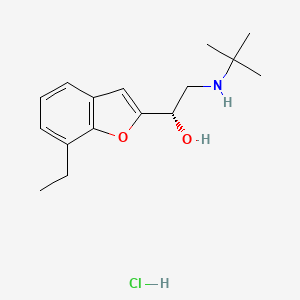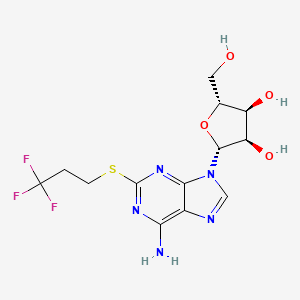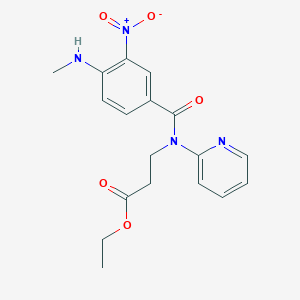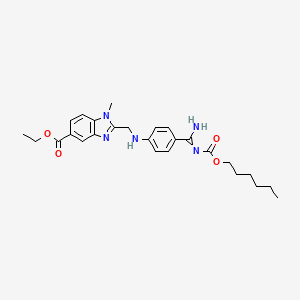![molecular formula C17H15ClO3 B601711 3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one CAS No. 217636-47-0](/img/structure/B601711.png)
3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmaceutical Reference Standards
3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one: is utilized as a reference standard in pharmaceutical research, particularly as an impurity of Fenofibrate . It serves as a crucial component for analytical development, method validation, and stability and release testing. This ensures that pharmaceutical products meet the highest quality standards.
Medicine
In the medical field, this compound is recognized as Fenofibrate Impurity C . It plays a role in the development and testing of medications aimed at treating high cholesterol and triglycerides. Its presence helps in understanding the pharmacokinetics and metabolism of Fenofibrate.
Biochemistry
Biochemically, 3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one is significant for its role in the study of lipid metabolism and enzyme function . Researchers use it to explore the mechanisms by which Fenofibrate influences lipid levels in the blood.
Pharmacology
In pharmacology, this compound is employed in the process of Abbreviated New Drug Application (ANDA) filing to the FDA and toxicity studies of drug formulations . It aids in determining the safety and efficacy of new medications.
Toxicology
Toxicological studies utilize 3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one to assess the potential toxic effects of Fenofibrate and its impurities. It helps in setting the acceptable limits and threshold values for these substances in pharmaceuticals .
Analytical Chemistry
Analytical chemists use 3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one as a working standard or secondary reference standard. It is essential for the accurate quantification and qualification of pharmaceutical impurities during drug testing and quality control .
Mécanisme D'action
Propriétés
IUPAC Name |
3-[4-(4-chlorobenzoyl)phenoxy]butan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-11(19)12(2)21-16-9-5-14(6-10-16)17(20)13-3-7-15(18)8-4-13/h3-10,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIBXSPOZIFSQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733912 |
Source


|
| Record name | 3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one | |
CAS RN |
217636-47-0 |
Source


|
| Record name | 3-(4-(4-Chlorobenzoyl) phenoxy)butan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217636470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-(4-CHLOROBENZOYL) PHENOXY)BUTAN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CH8GD8WRU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![ethyl 3-(2-((4-carbamoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601649.png)